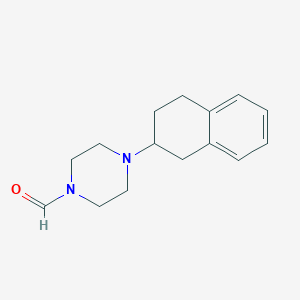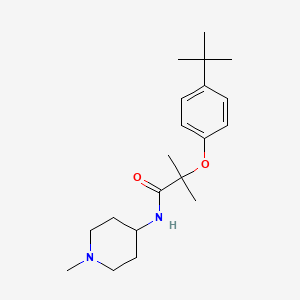
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde, also known as THN-ALD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can have a range of effects on the body, including improved motor function, pain relief, and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can have a range of biochemical and physiological effects on the body, including increased dopamine release, improved motor function, pain relief, and reduced inflammation. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders. Additionally, its low toxicity profile makes it a safe compound to use in lab experiments. However, one of the limitations of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde research. One area of focus could be on developing new synthetic methods for the compound that improve its solubility in water. Additionally, further research could be conducted on the potential therapeutic applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in the treatment of neurological disorders, pain, and inflammation. Other potential future directions could include investigating the potential use of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in combination with other drugs or as a tool for studying dopamine receptor function in the brain.
In conclusion, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. Its high affinity for dopamine receptors and low toxicity profile make it a potential candidate for the treatment of neurological disorders, pain, and inflammation. Further research is needed to fully understand the potential applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde and to develop new synthetic methods that improve its solubility in water.
Métodos De Síntesis
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can be synthesized using a multi-step process that involves the reaction of naphthalene with piperazine followed by a series of chemical reactions. This process yields a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-12-16-7-9-17(10-8-16)15-6-5-13-3-1-2-4-14(13)11-15/h1-4,12,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMUBLXWGIOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)

![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)


![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)